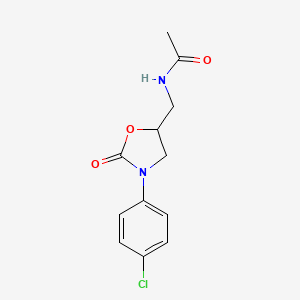

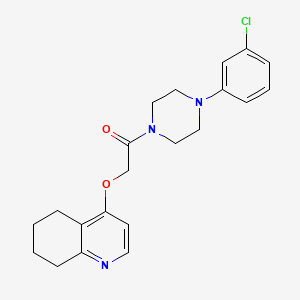

![molecular formula C13H11N5OS B2756398 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2201739-48-0](/img/structure/B2756398.png)

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a type of azetidine-based molecule that contains a benzothiazole group, making it a highly versatile molecule with numerous potential applications.

科学的研究の応用

Antibacterial and Antifungal Applications

Research has highlighted the synthesis and evaluation of novel compounds with the core structure similar to "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone" for antibacterial and antifungal activities. For instance, compounds synthesized from related structures have shown moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. These findings suggest the potential of such compounds in developing new antimicrobial agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Catalytic Applications

The triazolyl and azetidinyl moieties, when part of a compound, have shown to be highly effective as catalysts in chemical reactions. A study demonstrated the preparation of a tris(triazolyl)methanol ligand that forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This highlights the application of such structures in facilitating organic synthesis, offering low catalyst loadings, short reaction times, and compatibility with a range of functional groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Pharmaceutical Research

Further, derivatives of this compound have been explored for their pharmaceutical properties. Studies have synthesized libraries of related compounds and evaluated them for antimicrobial activities against various bacterial and fungal strains. Some of these compounds exhibited good to moderate activity, suggesting their potential use in developing new therapeutic agents (Pandya, Dave, Patel, & Desai, 2019).

Antitubercular Activity

One study identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype, showing promise in the fight against tuberculosis. Several derivatives within this structural framework exhibited potent anti-tubercular activity, providing a basis for the development of new anti-mycobacterial drugs (Pancholia et al., 2016).

作用機序

Target of Action

The compound 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone, is a complex molecule that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

This interaction could lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Compounds containing a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that this compound may have good bioavailability .

Result of Action

Compounds containing a 1,2,3-triazole ring have shown a wide range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities . This suggests that this compound may have similar effects.

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other molecules could influence the compound’s interaction with its targets .

特性

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c19-13(12-15-10-3-1-2-4-11(10)20-12)17-7-9(8-17)18-6-5-14-16-18/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSUEQDKOUMEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2756316.png)

![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2756319.png)

![N-(2,5-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756320.png)

![3-[(2-chlorophenyl)methylsulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2756321.png)

![9-(4-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2756328.png)

![6-(4-Ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2756331.png)